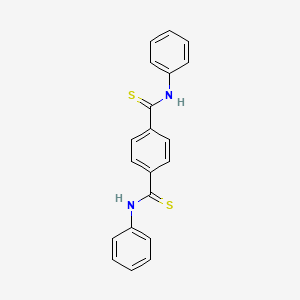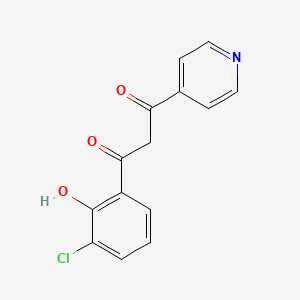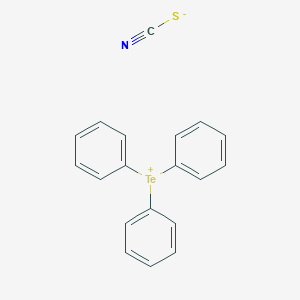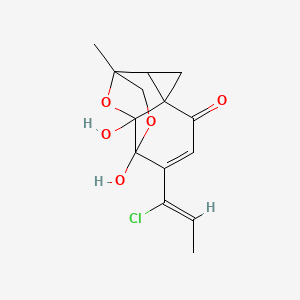
Microline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microline is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Microline can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the use of preparative liquid chromatography, which allows for the isolation and purification of the compound . This method is particularly useful for obtaining high-purity samples for research purposes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale preparative liquid chromatography. This method is chosen for its efficiency in handling large quantities of the compound while maintaining high purity levels . The process typically includes solvent delivery, sample introduction, flow splitting, detection, and fraction collection.
Analyse Chemischer Reaktionen
Types of Reactions
Microline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine to substitute hydrogen atoms in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides of this compound, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Microline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of presbyopia.
Industry: Utilized in the production of high-purity chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Microline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the treatment of presbyopia, this compound acts on the eye’s lens, improving its ability to focus on nearby objects . This action is mediated through the modulation of lens elasticity and accommodation.
Vergleich Mit ähnlichen Verbindungen
Microline is often compared with other compounds that have similar properties and applications. Some of these compounds include:
Pilocarpine: Used in ophthalmology for similar purposes as this compound.
Atropine: Another compound used in eye treatments, but with different mechanisms of action.
Tropicamide: Employed in eye examinations to dilate the pupil.
This compound stands out due to its unique combination of stability, reactivity, and therapeutic potential, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60958-71-6 |
|---|---|
Molekularformel |
C14H15ClO5 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
4-[(Z)-1-chloroprop-1-enyl]-5,11-dihydroxy-8-methyl-6,12-dioxatetracyclo[6.2.2.01,9.05,11]dodec-3-en-2-one |
InChI |
InChI=1S/C14H15ClO5/c1-3-8(15)7-4-10(16)12-5-9(12)11(2)6-19-13(7,17)14(12,18)20-11/h3-4,9,17-18H,5-6H2,1-2H3/b8-3- |
InChI-Schlüssel |
YTCQFLFGFXZUSN-BAQGIRSFSA-N |
Isomerische SMILES |
C/C=C(/C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)\Cl |
Kanonische SMILES |
CC=C(C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)
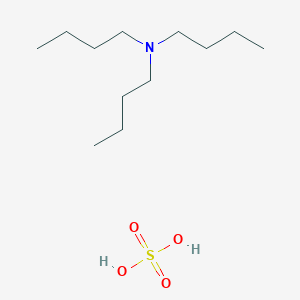
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)


